N'-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide
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Overview
Description
N’-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazine ring, a hydroxyphenyl group, and a carbohydrazide moiety, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide typically involves the condensation of 4-hydroxyacetophenone with 2-pyrazinecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(4-Hydroxyphenyl)ethylidene)-2-thiophenecarbohydrazide
- N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide
Uniqueness
N’-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall effectiveness in various applications.
Properties
Molecular Formula |
C13H12N4O2 |
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Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12N4O2/c1-9(10-2-4-11(18)5-3-10)16-17-13(19)12-8-14-6-7-15-12/h2-8,18H,1H3,(H,17,19)/b16-9+ |
InChI Key |
BIHBHCAOILKHHB-CXUHLZMHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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